REACTION_CXSMILES
|
[OH-].[K+].[C:3]([O:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])(OC(C)(C)C)=O.C(OC1[CH:29]=[CH:28][C:25]([CH:26]=[CH2:27])=[CH:24][CH:23]=1)(=O)C>CO.C(OCC)(=O)C>[C:14]([O:13][C:11]([O:10][C:3]1[CH:27]=[CH:26][C:25]([CH:28]=[CH2:29])=[CH:24][CH:23]=1)=[O:12])([CH3:15])([CH3:16])[CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
161 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
505 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reagents were added concurrently in approximately equal aliquots while the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was kept at 25° C. with an ice bath
|
Type
|
CUSTOM
|
Details
|
After an additional 2 hours of reaction at 25° C.
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the reaction slurry was washed well with water
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)OC1=CC=C(C=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |